molecular formula C9H7F B1399571 1-Ethynyl-3-fluoro-2-methylbenzene CAS No. 1340115-34-5

1-Ethynyl-3-fluoro-2-methylbenzene

Cat. No. B1399571
CAS RN: 1340115-34-5
M. Wt: 134.15 g/mol
InChI Key: PDXPQTPSACFEJE-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H7F. It has a molecular weight of 134.15 . The compound is liquid in physical form .


Synthesis Analysis

The synthesis of 1-Ethynyl-3-fluoro-2-methylbenzene could involve electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-3-fluoro-2-methylbenzene is represented by the InChI code: 1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 .


Physical And Chemical Properties Analysis

1-Ethynyl-3-fluoro-2-methylbenzene is a liquid at room temperature . It has a molecular weight of 134.15 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Organic Synthesis

1-Ethynyl-3-fluoro-2-methylbenzene is a versatile building block in organic synthesis. Its ethynyl group is a reactive moiety that can participate in various coupling reactions, such as the Sonogashira coupling, which is used to form carbon-carbon bonds . This compound can also undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene ring .

Medicinal Chemistry

In medicinal chemistry, 1-Ethynyl-3-fluoro-2-methylbenzene can be utilized to synthesize ligands for target proteins. For example, derivatives of this compound have been explored as selective ligands for carbonic anhydrase IX (CA IX), a protein implicated in cancer cell proliferation and survival . The ability to selectively modulate such targets is crucial for developing new therapeutic agents.

Material Science

The compound’s unique structure makes it suitable for creating novel materials. Its incorporation into polymers or small molecules can lead to materials with specific optical or electronic properties. For instance, its reaction with azides under Cu(I)-catalyzed conditions can yield 1,4-disubstituted 1,2,3-triazoles, which are valuable in designing functional materials .

Analytical Chemistry

In analytical chemistry, 1-Ethynyl-3-fluoro-2-methylbenzene can serve as a standard or reagent in chromatographic methods. Its distinct chemical signature allows it to be used as a reference compound for identifying and quantifying similar organic compounds in complex mixtures .

Environmental Science

This compound’s environmental impact can be studied in terms of its stability, degradation, and potential to form byproducts. Understanding its behavior in different environmental conditions is essential for assessing its ecological footprint and designing safer chemicals .

Biochemistry

In biochemistry, 1-Ethynyl-3-fluoro-2-methylbenzene can be used to investigate enzyme-catalyzed reactions. Its structure can be modified to study the interaction with enzymes, providing insights into enzyme specificity and mechanism of action .

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 according to GHS07 . These hazard statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

properties

IUPAC Name

1-ethynyl-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXPQTPSACFEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-3-fluoro-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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